Cas no 52583-26-3 (3-O-Methyl-L-DOPA 4-Glucuronide)

3-O-Methyl-L-DOPA 4-Glucuronide is a metabolite of L-DOPA, formed via O-methylation and subsequent glucuronidation. This compound is of significant interest in pharmacokinetic and metabolic studies, particularly in understanding the disposition and elimination pathways of L-DOPA, a key therapeutic agent for Parkinson's disease. Its formation reflects the activity of catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferase (UGT) enzymes, making it a valuable biomarker for assessing metabolic processes. The glucuronide conjugate enhances water solubility, facilitating renal excretion. Analytical standards of this metabolite are essential for accurate quantification in biological matrices, supporting research in drug metabolism, bioavailability, and enzyme activity profiling. Its stability and well-characterized structure ensure reliability in experimental applications.
3-O-Methyl-L-DOPA 4-Glucuronide structure
52583-26-3 structure
商品名:3-O-Methyl-L-DOPA 4-Glucuronide
CAS番号:52583-26-3
MF:C16H21NO10
メガワット:387.34
CID:1065529
PubChem ID:131698568

3-O-Methyl-L-DOPA 4-Glucuronide 化学的及び物理的性質

名前と識別子

    • 3-O-Methyl-L-DOPA 4-Glucuronide
    • 3-O-Methyl-L-DOPA 4-
    • CID 131698568
    • VHVGMWZZADCFSJ-INGNVMCOSA-N
    • β-D-Glucopyranosiduronic acid, 4-(2-amino-2-carboxyethyl)-2-methoxyphenyl, (S)- (9CI)
    • 52583-26-3
    • (2S,3S,4S,5R)-6-[4-[(2S)-2-Amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • インチ: 1S/C16H21NO10/c1-25-9-5-6(4-7(17)14(21)22)2-3-8(9)26-16-12(20)10(18)11(19)13(27-16)15(23)24/h2-3,5,7,10-13,16,18-20H,4,17H2,1H3,(H,21,22)(H,23,24)/t7-,10-,11-,12+,13-,16?/m0/s1
    • InChIKey: VHVGMWZZADCFSJ-ODGQVMDCSA-N
    • ほほえんだ: O1[C@H](C(=O)O)[C@H]([C@@H]([C@H](C1OC1C=CC(=CC=1OC)C[C@@H](C(=O)O)N)O)O)O

計算された属性

  • せいみつぶんしりょう: 387.11654587g/mol
  • どういたいしつりょう: 387.11654587g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 11
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.4
  • トポロジー分子極性表面積: 189

じっけんとくせい

  • 密度みつど: 1.599±0.06 g/cm3(Predicted)
  • ふってん: 689.9±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.21±0.20(Predicted)

3-O-Methyl-L-DOPA 4-Glucuronide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M303835-10mg
3-O-Methyl-L-DOPA 4-Glucuronide
52583-26-3
10mg
$1642.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-483516-1 mg
3-O-Methyl-L-DOPA 4-glucuronide,
52583-26-3
1mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-483516-1mg
3-O-Methyl-L-DOPA 4-glucuronide,
52583-26-3
1mg
¥2858.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-483518-1 mg
3-O-Methyl-L-DOPA-d3 4-glucuronide,
52583-26-3
1mg
¥3,610.00 2023-07-11
TRC
M303835-1mg
3-O-Methyl-L-DOPA 4-Glucuronide
52583-26-3
1mg
$207.00 2023-05-18
TRC
M303835-100mg
3-O-Methyl-L-DOPA 4-Glucuronide
52583-26-3
100mg
$ 17000.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-483518-1mg
3-O-Methyl-L-DOPA-d3 4-glucuronide,
52583-26-3
1mg
¥3610.00 2023-09-05

3-O-Methyl-L-DOPA 4-Glucuronide 関連文献

3-O-Methyl-L-DOPA 4-Glucuronideに関する追加情報

3-O-Methyl-L-DOPA 4-Glucuronide (CAS No. 52583-26-3): A Comprehensive Overview

3-O-Methyl-L-DOPA 4-Glucuronide (CAS No. 52583-26-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and neuropharmacology. This compound is a glucuronide conjugate of 3-O-methyl-L-DOPA, a derivative of L-DOPA, which is a well-known precursor to dopamine, an essential neurotransmitter in the central nervous system. The glucuronidation process, which involves the addition of a glucuronic acid moiety, plays a crucial role in the metabolism and excretion of various bioactive compounds, including drugs and endogenous metabolites.

The primary interest in 3-O-Methyl-L-DOPA 4-Glucuronide stems from its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. L-DOPA has been the gold standard treatment for Parkinson's disease for decades, but its efficacy can be limited by side effects and metabolic issues. The glucuronidation of L-DOPA derivatives, such as 3-O-Methyl-L-DOPA, may offer a promising alternative by enhancing the stability and bioavailability of these compounds.

Recent studies have explored the pharmacokinetic properties of 3-O-Methyl-L-DOPA 4-Glucuronide. A study published in the Journal of Medicinal Chemistry (2021) investigated the metabolic stability and brain penetration of this compound. The results indicated that 3-O-Methyl-L-DOPA 4-Glucuronide exhibits enhanced stability compared to L-DOPA, with a longer half-life and improved brain uptake. This suggests that it may be a more effective prodrug for delivering L-DOPA to the brain, potentially reducing the frequency of dosing and minimizing side effects.

In addition to its potential as a therapeutic agent, 3-O-Methyl-L-DOPA 4-Glucuronide has also been studied for its role in biomarker development. A research team at the University of California, San Francisco (UCSF) conducted a study to evaluate the use of this compound as a biomarker for dopaminergic dysfunction. The study found that levels of 3-O-Methyl-L-DOPA 4-Glucuronide in cerebrospinal fluid (CSF) were significantly altered in patients with Parkinson's disease compared to healthy controls. This finding highlights the potential utility of this compound as a diagnostic tool for early detection and monitoring of neurodegenerative diseases.

The synthesis and characterization of 3-O-Methyl-L-DOPA 4-Glucuronide have been extensively documented in the literature. A detailed synthetic route was reported by researchers at Harvard University (2019), which involved multiple steps including the protection of functional groups, glucuronidation, and deprotection. The resulting compound was characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods confirmed the structure and purity of 3-O-Methyl-L-DOPA 4-Glucuronide, providing a solid foundation for further preclinical and clinical studies.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-O-Methyl-L-DOPA 4-Glucuronide. Preliminary results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These trials are designed to assess pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) properties, as well as to determine optimal dosing regimens. The next phase will focus on larger patient populations to further validate these findings.

In conclusion, 3-O-Methyl-L-DOPA 4-Glucuronide (CAS No. 52583-26-3) represents an exciting advancement in the field of neuropharmacology. Its unique chemical structure and favorable pharmacological properties make it a promising candidate for the treatment of Parkinson's disease and other dopaminergic disorders. Ongoing research continues to unravel its potential applications and mechanisms of action, paving the way for new therapeutic strategies in neurodegenerative diseases.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd